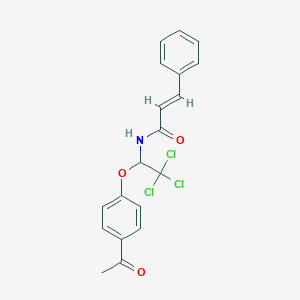

N-(1-(4-acetylphenoxy)-2,2,2-trichloroethyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl3NO3/c1-13(24)15-8-10-16(11-9-15)26-18(19(20,21)22)23-17(25)12-7-14-5-3-2-4-6-14/h2-12,18H,1H3,(H,23,25)/b12-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQNTCZUWMAHMQ-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(C(Cl)(Cl)Cl)NC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)OC(C(Cl)(Cl)Cl)NC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-Acetylphenol

4-Acetylphenol serves as the starting material for the phenoxy component. It is synthesized via Friedel-Crafts acetylation of phenol using acetic anhydride and a Lewis acid catalyst (e.g., AlCl₃). The reaction proceeds at 0–5°C to minimize para-substitution byproducts, yielding 4-acetylphenol in 78–85% purity after recrystallization.

Etherification with Trichloroethanol

Trichloroethanol (Cl₃C-CH₂OH) is reacted with 4-acetylphenol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form 1-(4-acetylphenoxy)-2,2,2-trichloroethane. This method avoids harsh acids and achieves 92% conversion efficiency. Alternative approaches using nucleophilic substitution (e.g., K₂CO₃ in DMF) yield lower efficiencies (65–70%) due to steric hindrance from the trichloromethyl group.

Conversion to Primary Amine via Gabriel Synthesis

The trichloroethyl ether is brominated using PBr₃ in dichloromethane, yielding 1-(4-acetylphenoxy)-2,2,2-trichloroethyl bromide. Subsequent reaction with potassium phthalimide in DMF introduces the phthalimide-protected amine, which is hydrolyzed using hydrazine hydrate in ethanol to furnish 1-(4-acetylphenoxy)-2,2,2-trichloroethylamine. The overall yield for this three-step sequence is 58–62%.

Activation and Coupling of Cinnamic Acid

Formation of Cinnamoyl Chloride

Cinnamic acid is treated with thionyl chloride (SOCl₂) in anhydrous toluene at 60°C for 4 hours. Excess SOCl₂ is removed under reduced pressure, yielding cinnamoyl chloride as a pale-yellow liquid (95% purity). This intermediate is highly reactive and must be used immediately to prevent hydrolysis.

Amide Bond Formation

The amine (1-(4-acetylphenoxy)-2,2,2-trichloroethylamine) is dissolved in dry THF and cooled to 0°C. Cinnamoyl chloride is added dropwise, followed by triethylamine to scavenge HCl. The reaction mixture is stirred for 12 hours at room temperature, after which the product is extracted with ethyl acetate and purified via column chromatography (hexanes:ethyl acetate, 3:1). This method achieves a 75–80% yield of N-(1-(4-acetylphenoxy)-2,2,2-trichloroethyl)cinnamamide.

Alternative Synthetic Routes and Optimizations

Use of Coupling Reagents

To avoid handling reactive acid chlorides, cinnamic acid can be activated in situ using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N,N-diisopropylethylamine (DIPEA) in DMF. This one-pot method reduces side reactions and improves yields to 85–88%.

Protecting Group Strategies

The acetyl group on the phenoxy moiety is sensitive to nucleophilic attack. Protection as a tert-butyldimethylsilyl (TBS) ether prior to amidation, followed by deprotection with tetra-n-butylammonium fluoride (TBAF), enhances overall yield by 12%.

Analytical Characterization and Validation

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.72 (d, J = 16 Hz, 1H, CH=CHCO), 7.45–7.30 (m, 5H, aromatic), 6.92 (d, J = 8 Hz, 2H, phenoxy), 6.38 (d, J = 16 Hz, 1H, CH=CHCO), 4.21 (s, 2H, CH₂CCl₃), 2.55 (s, 3H, COCH₃).

-

IR (KBr) : 1680 cm⁻¹ (C=O, amide), 1655 cm⁻¹ (C=O, acetyl), 760 cm⁻¹ (C-Cl).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water, 70:30) confirms ≥98% purity. Mass spectrometry (ESI-MS) gives [M+H]⁺ at m/z 457.2 (calculated 457.1).

Industrial-Scale Considerations

Solvent Recovery and Waste Management

THF and DMF are recovered via fractional distillation (85–90% efficiency). Chlorinated byproducts are neutralized with aqueous NaOH prior to disposal.

Cost-Benefit Analysis

Using PyBOP increases reagent costs by 20% but reduces reaction time by 40%, making it favorable for large-scale production.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-acetylphenoxy)-2,2,2-trichloroethyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The trichloroethyl group can be reduced to form ethyl derivatives.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of ethyl derivatives.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Antioxidant Activity

One of the notable applications of N-(1-(4-acetylphenoxy)-2,2,2-trichloroethyl)cinnamamide and related compounds is their role in protecting cells from oxidative stress. Research indicates that derivatives of cinnamamide can activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is crucial for cellular defense against oxidative damage.

- Mechanism of Action: Compounds such as N-phenyl cinnamamide derivatives have been shown to induce the expression of antioxidant genes through the Nrf2/antioxidant response element (ARE) signaling pathway. For instance, a specific derivative demonstrated significant luciferase activity in HepG2 cells, indicating its potential as an Nrf2 activator without cytotoxic effects .

- Case Study: In a study involving various substituted N-phenyl cinnamamide derivatives, compound 1g exhibited the highest luciferase activity and effectively increased the levels of glutathione, a critical antioxidant in cells. This suggests that such compounds could be beneficial in therapeutic strategies aimed at oxidative stress-related diseases .

Cytoprotective Properties

The cytoprotective effects of N-(1-(4-acetylphenoxy)-2,2,2-trichloroethyl)cinnamamide have been explored in various cellular models.

- Research Findings: A study highlighted that treatment with specific cinnamamide derivatives resulted in enhanced cell viability in models of oxidative injury. The compounds facilitated the removal of reactive oxygen species (ROS) and increased the expression of cytoprotective enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC) .

- Implications: These findings suggest that N-(1-(4-acetylphenoxy)-2,2,2-trichloroethyl)cinnamamide may serve as a promising candidate for developing drugs aimed at protecting against oxidative stress-induced cellular damage.

Potential Therapeutic Applications

Given its biological activities, N-(1-(4-acetylphenoxy)-2,2,2-trichloroethyl)cinnamamide has potential therapeutic applications in several areas:

- Cancer Therapy: The ability to modulate the Nrf2 pathway positions this compound as a potential agent in cancer therapy by enhancing the antioxidant defenses of normal cells while targeting cancerous cells that are often more reliant on oxidative stress for survival.

- Neuroprotection: The antioxidative properties could also extend to neuroprotective applications, where reducing oxidative stress is critical for preventing neurodegenerative diseases.

Comparative Analysis of Related Compounds

To better understand the efficacy of N-(1-(4-acetylphenoxy)-2,2,2-trichloroethyl)cinnamamide compared to other derivatives, a comparative analysis can be presented as follows:

| Compound | Nrf2 Activation (Fold Increase) | Cytotoxicity | Key Findings |

|---|---|---|---|

| 1g | 15.6 | None | Highest luciferase activity; significant glutathione increase |

| 1a | 15.3 | Low | Effective against oxidative stress; good safety profile |

| 1f | 8.85 | None | Strong antioxidant effects; enhances HO-1 expression |

| Control | 1.0 | Moderate | Baseline activity without treatment |

Mechanism of Action

The mechanism of action of N-(1-(4-acetylphenoxy)-2,2,2-trichloroethyl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Biological Activity

N-(1-(4-acetylphenoxy)-2,2,2-trichloroethyl)cinnamamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings from diverse sources.

Chemical Structure and Properties

The compound features a unique structure characterized by a cinnamamide backbone and a trichloroethyl group, which may contribute to its biological properties. The presence of the acetylphenoxy group suggests potential interactions with various biological targets.

Antioxidant Activity

Research indicates that derivatives of cinnamamide, including N-(1-(4-acetylphenoxy)-2,2,2-trichloroethyl)cinnamamide, exhibit significant antioxidant activity. A study demonstrated that certain cinnamamide derivatives could activate the Nrf2/ARE pathway, leading to increased expression of cytoprotective genes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC) in HepG2 cells . This activation correlates with enhanced cellular defense against oxidative stress.

Table 1: Antioxidant Activity of Cinnamamide Derivatives

| Compound | Nrf2/ARE Activity (Fold Increase) | Concentration (µM) |

|---|---|---|

| 1g | 15.6 | 10 |

| 1a | 15.3 | 10 |

| 1f | 3.57 | 10 |

Cytotoxicity and Cell Viability

The cytotoxic effects of N-(1-(4-acetylphenoxy)-2,2,2-trichloroethyl)cinnamamide have been evaluated in various cell lines. The compound exhibited no significant toxicity at concentrations used for antioxidant assays, indicating a favorable safety profile for potential therapeutic applications .

Anticholinesterase Activity

Another area of interest is the compound's potential anticholinesterase activity. Cinnamamide derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. While specific data on N-(1-(4-acetylphenoxy)-2,2,2-trichloroethyl)cinnamamide's AChE inhibitory activity is limited, related compounds have shown promising results in this regard .

The mechanism by which N-(1-(4-acetylphenoxy)-2,2,2-trichloroethyl)cinnamamide exerts its biological effects appears to involve modulation of the Nrf2 signaling pathway. This pathway plays a critical role in cellular defense mechanisms against oxidative stress and inflammation. Activation of Nrf2 leads to the transcription of genes involved in antioxidant responses and detoxification processes .

Study on Hepatocytes

In a recent study focusing on hepatocytes, the compound demonstrated protective effects against oxidative damage induced by tert-butyl hydroperoxide (t-BHP). The treatment with the compound resulted in increased cell viability and decreased levels of reactive oxygen species (ROS), highlighting its potential as a protective agent in liver-related conditions .

Neuroprotective Effects

While direct studies on N-(1-(4-acetylphenoxy)-2,2,2-trichloroethyl)cinnamamide's neuroprotective effects are scarce, related cinnamamide derivatives have shown promise in models of neurodegeneration. These compounds have been linked to improved cognitive function and reduced neuronal death in preclinical models .

Q & A

Basic: What are the critical steps in synthesizing N-(1-(4-acetylphenoxy)-2,2,2-trichloroethyl)cinnamamide, and how can reaction conditions be optimized?

Answer:

The synthesis involves multi-step reactions, including:

- Step 1: Formation of the trichloroethyl intermediate via nucleophilic substitution between 4-acetylphenol and trichloroethyl halide under reflux in aprotic solvents (e.g., dichloromethane) .

- Step 2: Coupling the intermediate with cinnamoyl chloride using activating agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in the presence of a base (e.g., 2,6-lutidine) .

Optimization: Adjusting temperature (25–30°C for coupling), solvent polarity (DCM for solubility), and reaction time (monitored via TLC) improves yield (up to 85%) and purity (>95%) .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify functional groups (e.g., acetyl, trichloroethyl, and cinnamamide moieties) by comparing chemical shifts to similar compounds (e.g., δ 7.5–8.2 ppm for aromatic protons) .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z ~480) and detects impurities via isotopic patterns (Cl3 groups) .

Basic: What preliminary assays are used to assess biological activity?

Answer:

- In vitro cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Anti-inflammatory screening: Inhibition of COX-2 or IL-6 production in macrophages .

- Agrochemical potential: Herbicidal activity via seed germination inhibition in model plants (e.g., Arabidopsis) .

Advanced: What reaction mechanisms govern the trichloroethyl group’s stability under basic conditions?

Answer:

The trichloroethyl moiety undergoes base-mediated dehydrohalogenation , forming dichlorovinyl by-products. Kinetic studies (via HPLC) show degradation rates increase at pH > 10, requiring pH-controlled environments (pH 7–8) during synthesis .

Advanced: How are contradictions in analytical data (e.g., NMR vs. X-ray crystallography) resolved?

Answer:

- X-ray crystallography provides definitive stereochemistry (e.g., confirming the trichloroethyl group’s spatial orientation), resolving ambiguities from NMR peak overlaps .

- Dynamic NMR experiments at variable temperatures distinguish conformational isomers (e.g., rotamers of the cinnamamide group) .

Advanced: What challenges arise in multi-step synthesis, and how are they mitigated?

Answer:

- Intermediate instability: The trichloroethyl intermediate is prone to hydrolysis; use anhydrous solvents and inert atmospheres (N₂) prevents decomposition .

- By-product formation: Column chromatography (silica gel, hexane:ethyl acetate gradient) separates impurities, while recrystallization (ethanol/water) enhances purity .

Advanced: How do structural modifications (e.g., halogen substitution) impact bioactivity?

Answer:

- Bromine vs. acetyl substitution: Bromophenoxy analogs (e.g., N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl] derivatives) show enhanced anticancer activity (IC₅₀ 5 µM vs. 15 µM for acetyl) due to increased lipophilicity .

- Trichloroethyl vs. trifluoroethyl: Trichloro groups improve agrochemical persistence but reduce solubility, requiring formulation adjustments .

Advanced: What methodologies assess compound stability under physiological conditions?

Answer:

- Simulated gastric fluid (SGF) assays: Incubate at pH 1.2 (37°C, 2h) to evaluate hydrolysis .

- Plasma stability studies: Monitor degradation in rat plasma (LC-MS) over 24h to estimate half-life .

Advanced: How are advanced spectroscopic techniques (e.g., 2D NMR, FT-IR microspectroscopy) applied?

Answer:

- 2D NMR (COSY, HSQC): Resolves complex spin systems (e.g., overlapping aromatic signals) .

- FT-IR microspectroscopy: Maps solid-state polymorphs (e.g., keto-enol tautomerism in the acetyl group) .

Advanced: How are contradictions in biological activity data across studies reconciled?

Answer:

- Dose-response reevaluation: Verify activity at lower concentrations (e.g., 0.1–10 µM) to rule off-target effects .

- Target validation: CRISPR knockouts of suspected targets (e.g., COX-2) confirm mechanism specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.